C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride
CAS No.:
Cat. No.: VC13441807
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.
![C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride -](/images/structure/VC13441807.png)
Specification
Molecular Formula | C13H20Cl2N2 |
---|---|
Molecular Weight | 275.21 g/mol |
IUPAC Name | [1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C13H19ClN2.ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;/h1-4,11H,5-10,15H2;1H |
Standard InChI Key | BZTJYWFLHKXPFP-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl |
Canonical SMILES | C1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name is [1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine hydrochloride, reflecting its piperidine backbone substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a methylamine group. Key structural and physicochemical properties include:
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₂₀Cl₂N₂ |
Molecular Weight | 275.21 g/mol |
SMILES | C1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl |
InChI Key | BZTJYWFLHKXPFP-UHFFFAOYSA-N |
Solubility | Water-soluble (hydrochloride salt form) |
Melting Point | Not fully characterized (research-grade) |
The piperidine ring adopts a chair conformation, with the 4-chlorobenzyl group enhancing lipophilicity, potentially influencing membrane permeability in biological systems .
Synthesis and Optimization
The synthesis of C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride typically involves multi-step organic reactions:
-
Piperidine Functionalization:
-
Salt Formation:
Recent advancements emphasize safer protocols, such as avoiding hazardous reagents like lithium aluminum hydride and optimizing reaction temperatures (30–40°C) . A representative yield of 71% has been reported for analogous piperidine derivatives .
Pharmacological Profile and Mechanisms
CXCR4 Receptor Modulation
Piperidin-4-yl-methanamine derivatives exhibit antagonistic activity against the CXCR4 chemokine receptor, a target in cancer and HIV therapy. Structural analogs of this compound demonstrate:
-
Competitive Binding: Displacement of CXCL12 (the natural ligand) via hydrophobic interactions with receptor subpockets .
-
Functional Selectivity: Subtle structural changes (e.g., chloro vs. methoxy substitutions) alter efficacy from full to partial antagonism .
NLRP3 Inflammasome Inhibition
Compounds with piperidine scaffolds show promise in inhibiting the NLRP3 inflammasome, a driver of inflammatory diseases like rheumatoid arthritis. Key findings include:
-
Pyroptosis Inhibition: Reduction of lactate dehydrogenase (LDH) release in THP-1 cells (IC₅₀: ~10 µM) .
-
IL-1β Suppression: Dose-dependent decrease in pro-inflammatory cytokine release (up to 60% inhibition at 10 µM) .
Tyrosinase Inhibition
Structurally related 4-fluorobenzylpiperazine derivatives inhibit tyrosinase (IC₅₀: 0.18 µM), suggesting potential applications in hyperpigmentation disorders . While direct data for this compound are lacking, the chlorobenzyl group may enhance target affinity through halogen bonding .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor for:
-
Antiviral Agents: Analogous piperidine derivatives are explored in HIV entry inhibitors targeting CCR5/CXCR4 .
-
Anti-Inflammatory Drugs: NLRP3 inhibitors for treating gout and autoimmune diseases .
Structure-Activity Relationship (SAR) Studies
Modifications to the piperidine core and substituents reveal critical pharmacophoric features:
-
Chlorobenzyl Group: Enhances receptor binding via hydrophobic and π-π interactions .
-
Methylamine Moiety: Improves solubility and bioavailability as a hydrochloride salt .
Comparative Analysis with Analogues
Compound | Structural Difference | Biological Activity |
---|---|---|
1-(4-Chlorobenzyl)piperidine | Lacks methylamine group | Antidepressant activity (weak) |
N-Methylpiperidine | No benzyl substitution | Analgesic effects |
This Compound | 4-Chlorobenzyl + methylamine | CXCR4/NLRP3 modulation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume